Palatinose

Description

Properties

CAS No. |

15132-06-6 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-/m1/s1 |

InChI Key |

PVXPPJIGRGXGCY-IPFGBZKGSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Palatinose™ (Isomaltulose): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

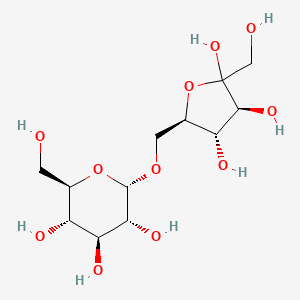

Palatinose (B82088)™, a trademarked brand of isomaltulose, is a naturally occurring disaccharide and a structural isomer of sucrose (B13894).[1] It is composed of glucose and fructose (B13574) moieties linked by an α-1,6-glycosidic bond, in contrast to the α-1,2 linkage in sucrose.[2] This structural difference imparts unique chemical and physiological properties to this compound™, including a low glycemic index, non-cariogenicity, and enhanced stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies for the analysis of this compound™. It is intended to serve as a resource for researchers, scientists, and drug development professionals exploring its potential applications in food science, nutrition, and pharmaceuticals.

Chemical Structure and Identification

This compound™, chemically known as isomaltulose, is a reducing disaccharide.[1] Its systematic IUPAC name is 6-O-α-D-glucopyranosyl-D-fructose.[1] The presence of a free anomeric carbon in the fructose unit confers its reducing properties.

| Identifier | Value | Reference |

| Chemical Name | Isomaltulose; 6-O-α-D-glucopyranosyl-D-fructose | [1] |

| CAS Number | 13718-94-0 | [3] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [3] |

| Molecular Weight | 342.30 g/mol | [3] |

Below is a diagram illustrating the chemical structure of this compound™ in comparison to sucrose.

Physicochemical Properties

The unique structural arrangement of this compound™ results in distinct physicochemical properties compared to sucrose. These properties are summarized in the table below.

| Property | This compound™ (Isomaltulose) | Sucrose | Reference |

| Sweetening Power (relative to sucrose) | ~50% | 100% | [4] |

| Glycemic Index (GI) | 32 | 65 | [2] |

| Solubility in water ( g/100g solution at 20°C) | 29 | ~67 | [4] |

| Melting Point (°C) | 120 - 128 | 160 - 185 | [4] |

| Hygroscopicity | Very low | Moderate | [2] |

| Stability in Acidic Conditions | High | Low | [4] |

Physiological Properties and Metabolism

Digestion and Absorption

This compound™ is fully digested and absorbed in the small intestine.[4] The α-1,6-glycosidic bond is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border membrane of the small intestine.[4] However, this hydrolysis occurs at a significantly slower rate, approximately 4 to 5 times slower than the hydrolysis of sucrose.[5] This slow cleavage leads to a gradual release of glucose and fructose into the bloodstream.

Glycemic and Insulinemic Response

Due to its slow digestion and absorption, this compound™ elicits a low glycemic and insulinemic response.[6] Studies have consistently demonstrated a lower and more sustained blood glucose profile following the consumption of this compound™ compared to sucrose.[7] This property makes it a suitable carbohydrate for individuals seeking to manage blood glucose levels.

Incretin (B1656795) Hormone Secretion

The slow digestion of this compound™ also influences the secretion of incretin hormones. As it reaches the lower parts of the small intestine, it stimulates the release of glucagon-like peptide-1 (GLP-1), while the release of glucose-dependent insulinotropic polypeptide (GIP) from the upper small intestine is reduced compared to sucrose.[8] This differential incretin response contributes to the improved glycemic control observed with this compound™ consumption.

The following diagram illustrates the metabolic pathway of this compound™ and its effect on incretin hormone secretion.

Dental Health

This compound™ is considered non-cariogenic, or "tooth-friendly".[5] Due to its stable α-1,6-glycosidic bond, it is hardly fermented by oral microorganisms, thus preventing the production of acids that lead to dental caries.[4]

Experimental Protocols

Determination of Glycemic Index (GI)

Objective: To determine the glycemic index of this compound™ in human subjects.

Methodology: This protocol is based on the internationally recognized methodology for GI determination.

-

Subject Recruitment: Recruit a group of healthy adult volunteers (typically 10-15) after obtaining informed consent.

-

Overnight Fasting: Subjects should fast for 10-12 hours overnight prior to the test.

-

Test Product Administration: On separate occasions, provide each subject with a test portion of this compound™ containing 50 grams of available carbohydrate, dissolved in water. A reference food (50 grams of glucose) is also tested on a separate day.

-

Blood Sampling: Collect capillary blood samples at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes after consumption of the test product.

-

Blood Glucose Analysis: Analyze blood samples for glucose concentration using a validated method, such as the glucose oxidase method.

-

Data Analysis: Calculate the incremental area under the blood glucose response curve (iAUC) for both this compound™ and the reference food (glucose). The GI is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.

In Vitro Dental Caries Model

Objective: To assess the non-cariogenic potential of this compound™ in an in vitro dental caries model.

Methodology:

-

Biofilm Formation: Prepare sterile bovine enamel blocks and incubate them with human saliva to form a pellicle. Inoculate the pellicle-coated blocks with a cariogenic bacterium, such as Streptococcus mutans, and grow a biofilm.

-

Sugar Exposure: Expose the biofilms to solutions of this compound™ and a positive control (e.g., sucrose) at regular intervals for a defined period (e.g., several days). A negative control with no added sugar should also be included.

-

pH Measurement: Monitor the pH of the culture medium surrounding the biofilms to assess acid production.

-

Demineralization Analysis: After the experimental period, assess the demineralization of the enamel blocks using techniques such as transverse microradiography or surface microhardness testing.

-

Glucan Analysis: Quantify the production of insoluble glucans by the biofilm, as these contribute to the plaque matrix.

Quantification of this compound™ in Food Matrices

Objective: To accurately quantify the concentration of this compound™ in a food product.

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound™.

-

Sample Preparation: Homogenize the food sample and extract the carbohydrates using an appropriate solvent (e.g., water). Remove interfering substances such as proteins and fats through precipitation or solid-phase extraction.

-

Chromatographic System:

-

Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used for amino-propyl columns.

-

Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically employed.

-

-

Standard Curve: Prepare a series of standard solutions of this compound™ of known concentrations and inject them into the HPLC system to generate a standard curve.

-

Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram.

-

Quantification: Identify the this compound™ peak based on its retention time and quantify its concentration by comparing the peak area to the standard curve.

The following diagram outlines a general workflow for the quantification of this compound™ using HPLC.

Conclusion

This compound™ (isomaltulose) presents a unique combination of chemical and physiological properties that distinguish it from sucrose and other carbohydrates. Its stable α-1,6-glycosidic bond results in slow digestion, a low glycemic response, and non-cariogenicity. These characteristics, supported by the experimental methodologies outlined in this guide, make this compound™ a valuable ingredient for the development of healthier food products and a subject of interest for further research in nutrition and metabolic health. This technical guide provides a foundational understanding for professionals in the fields of research, science, and drug development to explore and utilize the potential of this compound™.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Isomaltulose - Low GI Carbohydrate [rosnutrition.com]

- 3. What is this compound™ (Isomaltulose)? | BENEO [beneo.com]

- 4. Isomaltulose - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. GLP-1 secretion in response to oral and luminal this compound (isomaltulose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beneo’s isomaltulose may boost GLP-1 release in overweight people: Study [nutraingredients.com]

The Enzymatic Route to Isomaltulose: A Technical Guide to Synthesis from Sucrose

Abstract

Isomaltulose, a structural isomer of sucrose (B13894) with significant potential in the food and pharmaceutical industries, is efficiently synthesized through enzymatic conversion. This technical guide provides an in-depth overview of the enzymatic synthesis of isomaltulose from sucrose, tailored for researchers, scientists, and drug development professionals. It details the core methodologies, from the production and purification of sucrose isomerase to its immobilization and application in bioreactors. Quantitative data on enzyme kinetics, reaction conditions, and product yields are systematically presented. Furthermore, this guide offers detailed experimental protocols for key procedures and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of the process.

Introduction

Isomaltulose (α-D-glucopyranosyl-1,6-D-fructofuranose) is a naturally occurring disaccharide and a structural isomer of sucrose.[1] Unlike sucrose, which is linked by an α-1,2-glycosidic bond, isomaltulose possesses an α-1,6-glycosidic bond. This structural difference imparts unique physiological and technological properties, including a lower glycemic index, non-cariogenicity, and greater stability under acidic conditions.[2][3][4] These characteristics make it a desirable alternative to sucrose in various food, beverage, and pharmaceutical applications.[1][2]

While chemical synthesis of isomaltulose is challenging, enzymatic conversion using sucrose isomerase (SIase, EC 5.4.99.11) has emerged as the most viable and widely adopted method for its industrial production.[2][5] This process relies on the catalytic activity of SIase to isomerize the glycosidic bond of sucrose. This guide will explore the critical aspects of this biotechnological process, from the microbial sources of sucrose isomerase to the downstream processing of the final product.

The Catalyst: Sucrose Isomerase

Sucrose isomerase is the key enzyme responsible for the conversion of sucrose to isomaltulose. These enzymes are produced by a variety of microorganisms.[1] The choice of microbial source and the specific characteristics of the enzyme are critical for optimizing the production process.

Microbial Sources and Enzyme Properties

Sucrose isomerases have been isolated from various bacteria, including species from the genera Erwinia, Klebsiella, Serratia, and Pantoea. The enzymes from different sources exhibit varying optimal pH and temperature, substrate affinity (Km), and maximum reaction velocity (Vmax), which are crucial parameters for designing an efficient biocatalytic process. A comparison of sucrose isomerases from different microbial sources is presented in Table 1.

Table 1: Comparison of Sucrose Isomerase Properties from Various Microbial Sources

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (U/mg) | Reference(s) |

| Erwinia sp. Ejp617 | 6.0 | 40 | 69.28 | 118.87 | [6] |

| Raoultella terrigena | 5.5 | 40 | 62.9 | 286.4 | [2] |

| Pantoea dispersa UQ68J | 5.5 | 30 | - | - | [5] |

| Serratia plymuthica | - | - | - | - | [1] |

| Protaminobacter rubrum | - | - | 32 | 500 | [7][8] |

Production of Recombinant Sucrose Isomerase

For industrial applications, recombinant production of sucrose isomerase in well-characterized host organisms like Escherichia coli is often preferred due to higher yields and easier purification.[6][9]

Methodologies: From Gene to Product

The enzymatic synthesis of isomaltulose involves a series of steps, from producing the enzyme to purifying the final product. This section provides detailed protocols for the key experimental procedures.

Experimental Protocol: Production and Purification of Recombinant His-tagged Sucrose Isomerase from E. coli

This protocol outlines the expression and subsequent purification of a His-tagged sucrose isomerase.

1. Expression:

-

Transform E. coli BL21(DE3) cells with a suitable expression vector containing the sucrose isomerase gene with a C-terminal 6xHis-tag.

-

Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[6]

-

Continue to culture the cells at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance the production of soluble protein.[6]

-

Harvest the cells by centrifugation at 8,000 x g for 20 minutes at 4°C.[3]

2. Lysis:

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).[10]

-

Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[10]

-

Sonicate the cell suspension on ice to disrupt the cells and release the intracellular proteins.[3][10]

-

Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.[10]

3. Purification using Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged sucrose isomerase with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Collect the fractions and analyze for protein content and enzyme activity.

-

Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

Enzyme Immobilization

Immobilization of sucrose isomerase offers several advantages for industrial applications, including enhanced stability, reusability, and simplified product separation.[1] Various techniques can be employed, with entrapment in calcium alginate being a common and effective method.[1][7][9]

Table 2: Comparison of Immobilization Techniques for Sucrose Isomerase

| Immobilization Method | Support Material | Advantages | Disadvantages | Reference(s) |

| Entrapment | Calcium Alginate | Mild conditions, simple, cost-effective | Potential for enzyme leakage, mass transfer limitations | [1][7][9] |

| Adsorption & Cross-linking | Chitosan | High immobilization efficiency | Use of potentially toxic cross-linking agents (e.g., glutaraldehyde) | |

| Covalent Bonding | Graphene Oxide | Improved stability, high enzyme loading | More complex procedure, potential for enzyme denaturation | [11] |

Experimental Protocol: Immobilization of Sucrose Isomerase in Calcium Alginate Beads

This protocol describes a general procedure for entrapping the enzyme in calcium alginate beads.

1. Preparation of Solutions:

-

Prepare a 2-3% (w/v) solution of sodium alginate in distilled water. Stir until fully dissolved. This may take several hours.[1][12]

-

Prepare a 0.2 M calcium chloride (CaCl2) solution.

2. Entrapment:

-

Mix the purified sucrose isomerase solution with the sodium alginate solution. The ratio of enzyme to alginate solution should be optimized for the specific enzyme.

-

Draw the enzyme-alginate mixture into a syringe.

-

Extrude the mixture dropwise from the syringe into the stirred CaCl2 solution from a height of about 20 cm.[1]

-

Spherical beads will form as the sodium alginate cross-links in the presence of calcium ions.

-

Allow the beads to harden in the CaCl2 solution for at least 30-60 minutes.[11]

-

Collect the immobilized enzyme beads by filtration and wash them with distilled water to remove excess calcium chloride and any unbound enzyme.[11]

-

The beads can be stored in a suitable buffer at 4°C.

The Conversion Process: From Sucrose to Isomaltulose

The enzymatic conversion of sucrose to isomaltulose can be carried out in various reactor configurations, with packed-bed reactors being well-suited for continuous production using immobilized enzymes.[13]

Reaction Kinetics and Conditions

The efficiency of the conversion is influenced by several factors, including substrate concentration, temperature, pH, and enzyme loading. The reaction typically follows Michaelis-Menten kinetics. Optimal conditions vary depending on the source of the sucrose isomerase (see Table 1). High substrate concentrations (e.g., 400-600 g/L) are often used to drive the reaction towards isomaltulose formation and minimize water-related side reactions.[2][11]

Table 3: Isomaltulose Yield under Various Reaction Conditions

| Enzyme Source (State) | Substrate Conc. (g/L) | Temp. (°C) | pH | Conversion Time (h) | Isomaltulose Yield (%) | Reference(s) |

| Erwinia sp. Ejp617 (Free) | 300 | 40 | 6.0 | 3 | 80.3 | [6] |

| Raoultella terrigena (Free) | 400 | 40 | 5.5 | 6 | 81.7 | [2] |

| Recombinant E. coli (Immobilized) | 500 | - | - | 10-11 | >83 | [6] |

| Chitosan-immobilized SIase | 600 | 30 | 4.5 | 12 | 87.8 | |

| Graphene Oxide-immobilized ErSIase | 600 | 40 | 6.0 | 3 | 95.3 | [11] |

Experimental Protocol: Isomaltulose Production in a Packed-Bed Reactor

This protocol outlines the continuous production of isomaltulose using a packed-bed reactor.

1. Reactor Setup:

-

A jacketed glass column is used as the packed-bed reactor.

-

The temperature is maintained by circulating water from a water bath through the jacket.

-

The reactor is packed with the immobilized sucrose isomerase beads.

-

A peristaltic pump is used to continuously feed the sucrose substrate solution into the bottom of the column.[14][15]

2. Reaction:

-

Prepare a concentrated sucrose solution (e.g., 500 g/L) in a suitable buffer (e.g., pH 6.0).

-

Pump the substrate solution through the packed bed at a controlled flow rate. The flow rate will determine the residence time of the substrate in the reactor and thus the extent of conversion.

-

Collect the product stream from the top of the column.

3. Monitoring:

-

Periodically take samples from the product stream to analyze the concentrations of isomaltulose, sucrose, glucose, and fructose (B13574) using High-Performance Liquid Chromatography (HPLC).[2][5][16]

Downstream Processing and Product Analysis

After the enzymatic reaction, the product mixture contains isomaltulose, unreacted sucrose, and by-products such as trehalulose, glucose, and fructose. Downstream processing is necessary to isolate and purify the isomaltulose.

Experimental Protocol: Purification and Crystallization of Isomaltulose

This protocol provides a general outline for the purification of isomaltulose from the reaction mixture.

1. Purification:

-

The product solution from the reactor can be subjected to decolorization using activated carbon and deionization using ion-exchange resins to remove impurities.[17]

2. Crystallization:

-

Concentrate the purified isomaltulose solution under vacuum to a high solids content (e.g., 65-75% w/v).[18]

-

Cool the concentrated syrup slowly with gentle agitation to induce crystallization. Seeding with isomaltulose crystals can facilitate this process.[18][19]

-

The crystallization temperature profile can be controlled to optimize crystal size and yield. For instance, the temperature can be gradually lowered from 50°C to 35°C.[18]

-

Separate the isomaltulose crystals from the mother liquor by centrifugation.[17][18]

-

Dry the crystals under vacuum.[18]

Analytical Method: HPLC Analysis of Sugars

- Column: A carbohydrate analysis column (e.g., an amino-based column). - Mobile Phase: Acetonitrile/water mixture (e.g., 75:25 v/v). - Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[2][5][16] - Quantification: Use external standards of sucrose, isomaltulose, glucose, and fructose to create calibration curves for quantification.

Process Visualization

To better illustrate the key processes in the enzymatic synthesis of isomaltulose, the following diagrams are provided.

Biochemical Pathway

Caption: Enzymatic conversion of sucrose to isomaltulose and by-products.

Experimental Workflow

Caption: Overall workflow for isomaltulose production.

Enzyme Immobilization Process

Caption: Process of enzyme entrapment in calcium alginate beads.

Conclusion

The enzymatic synthesis of isomaltulose from sucrose is a well-established and efficient biotechnological process. The selection of a highly active and stable sucrose isomerase, coupled with an effective immobilization strategy, is paramount for achieving high yields and ensuring the economic viability of the process. This guide has provided a comprehensive overview of the key methodologies, from enzyme production to final product purification, supported by quantitative data and detailed experimental protocols. The continued exploration of novel sucrose isomerases through protein engineering and the development of advanced immobilization techniques and bioreactor designs will further enhance the efficiency and sustainability of isomaltulose production, expanding its applications in the food and pharmaceutical sectors.

References

- 1. scribd.com [scribd.com]

- 2. scilit.com [scilit.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. data.epo.org [data.epo.org]

- 5. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of Sucrose Isomerase in Escherichia coli BL21 (DE3) and the Immobilization of Recombinant [sf1970.cnif.cn]

- 7. Enhancing isomaltulose production by recombinant Escherichia coli producing sucrose isomerase: culture medium optimization containing agricultural wastes and cell immobilization | Semantic Scholar [semanticscholar.org]

- 8. Overexpression, purification, crystallization and preliminary diffraction studies of the Protaminobacter rubrum sucrose isomerase SmuA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing isomaltulose production by recombinant Escherichia coli producing sucrose isomerase: culture medium optimization containing agricultural wastes and cell immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iba-lifesciences.com [iba-lifesciences.com]

- 11. pdst.ie [pdst.ie]

- 12. Immobilization of Lactase Enzyme on Alginate Beads - A Quick Test | Chemical Education Xchange [chemedx.org]

- 13. Cell Immobilization With Calcium Alginate [user.eng.umd.edu]

- 14. researchgate.net [researchgate.net]

- 15. biofueljournal.com [biofueljournal.com]

- 16. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary S… [ouci.dntb.gov.ua]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. US20050163903A1 - Method for preparing crystalline isomaltulose and hydrogenated isomaltulose - Google Patents [patents.google.com]

The Physiological Effects of Palatinose™ (Isomaltulose) Consumption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palatinose™, the commercial name for isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose, linked by an α-1,6-glycosidic bond. This structural difference from sucrose (B13894), which has an α-1,2-glycosidic bond, leads to a significantly slower hydrolysis by intestinal enzymes. This slow and sustained digestion and absorption profile underpins a cascade of unique physiological effects, including a blunted glycemic and insulinemic response, a favorable shift in incretin (B1656795) hormone secretion, enhanced fat oxidation, and potential benefits for cognitive function. This technical guide provides a comprehensive overview of the physiological effects of this compound™ consumption, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and illustrating the core metabolic and signaling pathways involved.

Digestion and Absorption

Unlike sucrose, which is rapidly hydrolyzed in the proximal small intestine, the robust α-1,6-glycosidic bond in this compound™ results in a much slower enzymatic cleavage by the sucrase-isomaltase complex located on the brush border of the small intestine.[1][2][3] This enzymatic hydrolysis is estimated to be 4 to 5 times slower than that of sucrose.[2] Consequently, the digestion and subsequent absorption of its constituent monosaccharides, glucose and fructose, occur along the entire length of the small intestine, leading to a prolonged and more sustained energy supply.[2] Studies using human ileostomy models have confirmed that this compound™ is essentially fully digested and absorbed in the small intestine, providing the same caloric value as other digestible carbohydrates (4 kcal/g).

Figure 1: Digestion and absorption of Sucrose vs. This compound™.

Glycemic and Insulinemic Response

The slow and sustained release of glucose from this compound™ results in a significantly lower postprandial blood glucose and insulin (B600854) response compared to high-glycemic carbohydrates like sucrose, glucose, and maltodextrin (B1146171). This compound™ has a low Glycemic Index (GI) of 32.[4]

Quantitative Data on Glycemic and Insulinemic Responses

The following table summarizes key findings from clinical trials comparing the glycemic and insulinemic effects of this compound™ with other carbohydrates.

| Parameter | This compound™ vs. Sucrose | Study Population | Reference |

| Peak Blood Glucose | 20% lower | 10 adults with Type 2 Diabetes | [5][6] |

| Area Under the Curve (AUC) for Glucose (0-60 min) | Significantly lower (372.3 vs 472.8 mmol/L x min) | Healthy, non-obese subjects | [7] |

| Peak Insulin Secretion | 55% lower | 10 adults with Type 2 Diabetes | [5][6] |

| Insulin Resistance (HOMA-IR) | Significantly decreased after 12 weeks | 50 sedentary, non-obese Japanese adults | [8] |

| Glycemic Index (GI) | 32 | Multiple studies | [4] |

Experimental Protocols

A common methodology to assess the glycemic and insulinemic response to this compound™ is the randomized, double-blind, crossover study design.

-

Participants: Healthy adults, individuals with type 2 diabetes, or specific populations like athletes or children are recruited.

-

Intervention: Following an overnight fast, participants consume a standardized dose (e.g., 50g) of this compound™ or a control carbohydrate (e.g., sucrose or glucose) dissolved in water or incorporated into a meal.

-

Data Collection: Blood samples are collected at baseline and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) post-ingestion.

-

Analysis: Plasma glucose is typically measured using the glucose oxidase method. Insulin, C-peptide, and incretin hormones are quantified using enzyme-linked immunosorbent assay (ELISA) kits. Statistical analysis is performed to compare the incremental area under the curve (iAUC) for glucose and insulin between the different carbohydrate interventions.

Incretin Hormone Response

The location of this compound™ digestion along the small intestine influences the secretion of incretin hormones. Glucose-dependent insulinotropic polypeptide (GIP) is primarily secreted from K-cells in the proximal small intestine, while glucagon-like peptide-1 (GLP-1) is secreted from L-cells in the more distal part of the small intestine.

Due to its slow digestion, this compound™ bypasses significant absorption in the upper small intestine, leading to a reduced GIP response and a more pronounced and sustained GLP-1 secretion as it reaches the distal regions.[1][5]

Quantitative Data on Incretin Response

| Parameter | This compound™ vs. Sucrose | Study Population | Reference |

| GIP iAUC | 40% lower | 10 adults with Type 2 Diabetes | [5] |

| GLP-1 iAUC | 6.3-fold higher | 10 adults with Type 2 Diabetes | [5] |

| GLP-1 and PYY Levels | Significantly increased | 15 adults with metabolic syndrome | [9][10][11][12] |

Effects on Fat Oxidation

The unique metabolic profile of this compound™, characterized by a low insulinemic response and increased GLP-1 secretion, promotes a metabolic shift towards increased fat oxidation. Lower insulin levels reduce the inhibition of lipolysis in adipose tissue, leading to a greater release of fatty acids into the bloodstream. These fatty acids can then be utilized as an energy source by tissues like skeletal muscle. This effect has been observed both at rest and during physical activity.[13][14][15]

Quantitative Data on Fat Oxidation

| Condition | This compound™ vs. Maltodextrin | Key Finding | Study Population | Reference |

| During 90-min endurance exercise | Higher fat oxidation rates | Maintained a more stable blood glucose profile and improved subsequent time trial performance. | 20 experienced cyclists | [13][14][15] |

Experimental Protocols for Assessing Fat Oxidation

Studies investigating the effects of this compound™ on substrate metabolism often employ a randomized, double-blind, crossover design.

-

Participants: Typically endurance-trained athletes or recreationally active individuals.

-

Intervention: Participants consume a beverage containing this compound™ or a high-glycemic carbohydrate (e.g., maltodextrin or glucose) before and/or during a standardized exercise protocol (e.g., 90 minutes of cycling at a moderate intensity).

-

Measurement of Fat Oxidation: Indirect calorimetry is the gold standard for measuring substrate oxidation. This technique involves measuring oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER). RER values closer to 0.7 indicate a greater reliance on fat for energy, while values closer to 1.0 indicate a greater reliance on carbohydrates.

-

Data Analysis: Fat and carbohydrate oxidation rates are calculated from VO2 and VCO2 data using established equations. Statistical comparisons are made between the this compound™ and control conditions.

Figure 2: Experimental workflow for a crossover study.

Signaling Pathways for Enhanced Fat Oxidation

The consumption of this compound™ initiates a hormonal cascade that favors the mobilization and utilization of fatty acids.

Figure 3: Proposed signaling pathway for enhanced fat oxidation.

Cognitive Function

The brain relies on a steady supply of glucose for optimal function. The slow and sustained glucose release from this compound™ may offer benefits for cognitive performance and mood, particularly in tasks requiring sustained attention and memory.

Key Findings on Cognitive Function

-

Children: A breakfast containing this compound™ was associated with better memory performance and mood later in the morning compared to a glucose-sweetened breakfast in school-aged children.[16][17]

-

Adults: In a study with healthy adults, this compound™ ingestion was shown to contribute to the maintenance of simple attention for an extended period and suppress post-meal drowsiness compared to glucose.[18] Another study suggested that this compound™ may enhance mood and memory in middle-aged and older adults.

Experimental Protocols for Cognitive Assessment

-

Design: Randomized, double-blind, crossover studies are typically used.

-

Participants: Studies have been conducted in various age groups, including children and adults.

-

Intervention: Participants consume a meal or beverage containing this compound™ or a control carbohydrate.

-

Cognitive Tests: A battery of validated cognitive tests is administered at baseline and at various time points post-ingestion. These may include:

-

Cognitrax: A computerized neurocognitive assessment tool that evaluates various domains of cognitive function.[18]

-

Uchida-Kraepelin Psycho-diagnostic Test: A test that measures attention, concentration, and work capacity through continuous simple calculations.

-

Memory Tests: Assessments of immediate and delayed verbal and spatial memory.[16][17]

-

Mood Questionnaires: Self-reported assessments of mood states.[16][17]

-

Conclusion

This compound™ (isomaltulose) exhibits a unique physiological profile stemming from its slow and sustained digestion and absorption. Its low-glycemic and low-insulinemic nature, coupled with a favorable incretin response, promotes a metabolic environment conducive to enhanced fat oxidation. Furthermore, the steady energy supply may confer benefits for cognitive function. These properties make this compound™ a compelling functional carbohydrate for applications in sports nutrition, weight management, and products designed for sustained energy release and improved metabolic health. Further research is warranted to fully elucidate the long-term metabolic benefits and the precise mechanisms underlying its effects on cognitive performance in diverse populations.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perilipin Controls Lipolysis by Regulating the Interactions of AB-hydrolase Containing 5 (Abhd5) and Adipose Triglyceride Lipase (Atgl) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the AMP-activated protein kinase in regulating fatty acid metabolism during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPK activation increases fatty acid oxidation in skeletal muscle by activating PPARalpha and PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Adipocyte Formation by GLP-1/GLP-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The mechanism of activation of hormone-sensitive lipase in human adipose tissue. | Semantic Scholar [semanticscholar.org]

- 8. The central role of perilipin a in lipid metabolism and adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 12. Perilipins: key targets for regulating lipid metabolism and alleviating abnormal lipid metabolism through exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucagon-like peptide-1 receptor activation stimulates PKA-mediated phosphorylation of Raptor and this contributes to the weight loss effect of liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mechanism of Activation of Hormone-Sensitive Lipase in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

A Technical Guide to the Molecular Structure of the α-1,6-Glycosidic Bond in Palatinose (Isomaltulose)

Abstract: Palatinose™, known chemically as isomaltulose, is a disaccharide and a structural isomer of sucrose (B13894), composed of glucose and fructose (B13574) moieties. Unlike sucrose, which features an α-1,2-glycosidic bond, this compound is characterized by a more stable α-1,6-glycosidic linkage.[1][2][3][4] This structural difference imparts unique physicochemical and physiological properties, including lower sweetness, higher stability under acidic conditions, and a significantly slower rate of enzymatic hydrolysis in the human small intestine.[1][5] Consequently, this compound is a low-glycemic index carbohydrate that provides a sustained energy release.[1][2] This technical guide provides an in-depth analysis of the molecular structure of the α-1,6-glycosidic bond in this compound, summarizes key quantitative structural data, details the experimental protocols used for its elucidation, and presents visualizations of its structure and the analytical workflow.

Molecular Geometry and Conformation

The defining feature of this compound is the α-1,6-glycosidic bond connecting the anomeric carbon (C1) of the α-D-glucopyranose unit to the C6 primary alcohol group of the D-fructofuranose unit.[3][6] This linkage is significantly more resistant to enzymatic cleavage than the α-1,2 bond in sucrose, a property attributed to its inherent stability and conformational flexibility.[1][7]

Torsional Angles and Conformational Flexibility

The three-dimensional conformation of the α-1,6-glycosidic bond is not static; it is defined by three dihedral (torsion) angles, which allow for considerable flexibility.[8] This contrasts with α-1,4 or α-1,2 linkages, which are more conformationally restricted. The key torsion angles are:

-

Φ (phi): O5'—C1'—O6—C6

-

Ψ (psi): C1'—O6—C6—C5

-

ω (omega): O6—C6—C5—O5

Molecular dynamics (MD) simulations and NMR studies on isomaltose (B16258) and related compounds show that the α(1→6) linkage has a greater accessible conformational space compared to other linkages, with multiple low-energy minima.[8][9] This flexibility is a key factor in its interaction with digestive enzymes.

Quantitative Structural Data

Table 1: Conformational Torsion Angles of the α-1,6-Glycosidic Linkage in Isomaltose/Isomaltulose

| Torsion Angle | Definition | Typical Conformation/Range | Method of Determination |

|---|---|---|---|

| Φ (phi) | O5'—C1'—O6—C6 | Rigid, typically g+ conformation | NMR Spectroscopy, MD Simulations[11] |

| Ψ (psi) | C1'—O6—C6—C5 | Mostly st-conformation | NMR Spectroscopy, MD Simulations[11] |

| ω (omega) | O6—C6—C5—O5 | Equilibrium between gt and gg rotamers | NMR Spectroscopy, MD Simulations[9] |

Note: Data is derived from studies on isomaltose and other α-1,6-linked saccharides, which serve as a close model for this compound.[11]

Experimental Protocols for Structural Elucidation

The definitive structure of this compound and its glycosidic linkage is determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by other techniques like mass spectrometry and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for determining the complete covalent structure and conformation of disaccharides in solution.[12][13] An efficient approach involves using the hydroxyl (-OH) group resonances as starting points for analysis.[12]

Protocol Outline:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound (typically 5-10 mg) in 0.5 mL of deuterium (B1214612) oxide (D₂O) to exchange labile hydroxyl protons for deuterium, simplifying the spectrum.

-

Alternatively, for observing hydroxyl protons, dissolve the sample in a 99% H₂O / 1% D₂O mixture and supercool the solution to between -7°C and -14°C to slow the exchange rate of the -OH protons with water.[12]

-

-

1D NMR Spectra Acquisition:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra to get an overview of the proton and carbon environments. In the ¹H spectrum, anomeric protons typically resonate between 4.4 and 6.0 ppm.[14]

-

-

2D Homonuclear Correlation Spectroscopy (COSY/TOCSY):

-

COSY (Correlation Spectroscopy): Run a DQF-COSY experiment to identify protons that are coupled through two or three bonds (e.g., H1-H2, H2-H3). This helps to trace the connectivity within each monosaccharide ring.

-

TOCSY (Total Correlation Spectroscopy): Run a TOCSY experiment with varying mixing times (e.g., 25 ms (B15284909) to 80 ms) to correlate all protons within a single spin system (i.e., all protons of the glucose ring will show correlations to each other). This definitively separates the glucose and fructose spin systems.[12]

-

-

2D Heteronuclear Correlation Spectroscopy (HSQC):

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom. This allows for the assignment of carbon resonances based on the already assigned proton resonances.[14]

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC):

-

This is the key experiment for determining the linkage. Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons separated by two or three bonds.[14] A critical cross-peak will be observed between the anomeric proton of glucose (H1') and the C6 carbon of fructose, unequivocally establishing the α-1,6-glycosidic bond.

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

-

Run a NOESY or ROESY experiment to identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. Cross-peaks between protons on the glucose and fructose rings across the glycosidic bond provide data to determine the preferred solution conformation (i.e., the Φ and Ψ angles).[11]

-

-

Data Analysis and Structure Confirmation:

-

Integrate data from all experiments to assign every ¹H and ¹³C resonance and confirm the α-1,6 linkage. Compare chemical shifts and coupling constants with literature values and databases for validation.

-

Other Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), are used to separate and quantify isomaltulose from sucrose, glucose, and other carbohydrates in a sample.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation), GC-MS can be used to confirm the linkage position by analyzing the fragmentation patterns of the permethylated alditol acetates.[16]

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular schematic of this compound highlighting the α-1,6-glycosidic bond.

Logical Workflow for NMR-Based Structure Elucidation

Caption: Experimental workflow for the structural analysis of this compound by NMR.

Enzymatic Synthesis and Hydrolysis Pathway

Caption: Pathway of this compound synthesis from sucrose and its slow hydrolysis.

References

- 1. What is this compound™ (Isomaltulose)? | BENEO [beneo.com]

- 2. dpointernational.com [dpointernational.com]

- 3. 3dchem.com [3dchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isomaltulose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4HOW: The crystal structure of isomaltulose synthase from Erwinia rhapontici NX5 [ncbi.nlm.nih.gov]

- 11. NMR solution geometry of saccharides containing the 6-O-(α-D-glucopyranosyl)-α/β-D-glucopyranose (isomaltose) or 6-O-(α-D-galactopyranosyl)-α/β-D-glucopyranose (melibiose) core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iris.unina.it [iris.unina.it]

- 15. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis and Structural Characterization of a this compound Converted from Sucrose by Biotransformation [e-jkfn.org]

An In-depth Technical Guide to the Early Toxicological and Biological Studies of Isomaltulose

This technical guide provides a comprehensive overview of the foundational toxicological and biological studies on isomaltulose, a disaccharide composed of glucose and fructose (B13574). Intended for researchers, scientists, and drug development professionals, this document details experimental methodologies, presents quantitative data in structured tables, and visualizes key pathways and workflows.

Toxicological Profile of Isomaltulose

Early toxicological evaluations of isomaltulose have consistently demonstrated its safety for consumption, even at high doses. These studies, forming the basis for its regulatory approvals worldwide, have investigated its potential for acute, subchronic, genetic, and reproductive toxicity.[1][2]

Subchronic Oral Toxicity

A key 13-week subchronic oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) for isomaltulose.[3]

Experimental Protocol: 13-Week Subchronic Oral Toxicity Study in Rats

-

Test Substance: Isomaltulose (Palatinose)

-

Species and Strain: Wistar rats.[3]

-

Animal Housing: Animals were housed in standard laboratory conditions with controlled temperature (20-24°C), humidity, and a 12-hour light/dark cycle.[4] Cages were solid-bottomed with appropriate bedding.[5]

-

Diet: A standard basal laboratory diet was used. The test substance was incorporated into the diet at various concentrations. The composition of a typical rodent diet includes a balanced mix of protein, fat, carbohydrates, vitamins, and minerals.[6][7]

-

Experimental Groups:

-

Control group (0% isomaltulose in diet)

-

Low-dose group (2.5% isomaltulose in diet)

-

Mid-dose group (5% isomaltulose in diet)

-

High-dose group (10% isomaltulose in diet)

-

Each group consisted of 20 male and 20 female rats.[3]

-

-

Administration: The test substance was administered via the diet for 13 consecutive weeks.[3]

-

Parameters Monitored:

-

Clinical Observations: Daily checks for any signs of toxicity.[3]

-

Ophthalmoscopy: Conducted at the beginning and end of the study.[3]

-

Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of a comprehensive panel of hematological and biochemical parameters.[3] Standard laboratory analyzers are typically used for these assessments.

-

Urinalysis: Conducted at termination.[3]

-

Neurobehavioral Observations and Motor Activity: Assessed during the study.[3]

-

Gross Pathology and Organ Weights: At the end of the 13-week period, all animals were euthanized and subjected to a full necropsy. The weights of major organs were recorded.[3]

-

Histopathology: A comprehensive set of tissues from each animal was examined microscopically.[3]

-

Data Summary: 13-Week Subchronic Oral Toxicity of Isomaltulose in Rats

| Parameter | Control Group | 2.5% Isomaltulose | 5% Isomaltulose | 10% Isomaltulose |

| NOAEL | - | - | - | Male: 7.0 g/kg bw/day Female: 8.1 g/kg bw/day [3] |

| Mortality | No treatment-related mortality | No treatment-related mortality | No treatment-related mortality | No treatment-related mortality[3] |

| Clinical Signs | No treatment-related signs | No treatment-related signs | No treatment-related signs | No treatment-related signs[3] |

| Body Weight | Normal growth | No significant difference from control | No significant difference from control | No significant difference from control[3] |

| Food Consumption | Normal | No significant difference from control | No significant difference from control | No significant difference from control[3] |

| Hematology | Within normal range | No treatment-related changes | No treatment-related changes | No treatment-related changes[3] |

| Clinical Chemistry | Within normal range | No treatment-related changes | No treatment-related changes | No treatment-related changes[3] |

| Organ Weights | Within normal range | No treatment-related changes | No treatment-related changes | No treatment-related changes[3] |

| Histopathology | No treatment-related findings | No treatment-related findings | No treatment-related findings | No treatment-related findings[3] |

Genotoxicity

Isomaltulose has been shown to be non-mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test.[1][2]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Various histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.[9][10][11]

-

Metabolic Activation: The test is conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure:

-

The tester strains are exposed to various concentrations of isomaltulose in a minimal medium lacking histidine.

-

A positive control (a known mutagen) and a negative control (vehicle) are run concurrently.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Data Summary: Ames Test for Isomaltulose

| Test Condition | Result |

| Without Metabolic Activation (S9) | Non-mutagenic[1][2] |

| With Metabolic Activation (S9) | Non-mutagenic[1][2] |

Embryotoxicity and Teratogenicity

Studies in rats have demonstrated that isomaltulose is not embryotoxic or teratogenic, even at high dietary concentrations.[12]

Experimental Protocol: Embryotoxicity/Teratogenicity Study in Rats

-

Test Substance: Isomaltulose (this compound)

-

Species and Strain: Wistar rats.[12]

-

Animal Housing: Standard laboratory conditions as described for the subchronic toxicity study.

-

Diet: A standard basal laboratory diet with the test substance incorporated.

-

Experimental Groups:

-

Control group (0% isomaltulose)

-

Low-dose group (2.5% isomaltulose)

-

Mid-dose group (5% isomaltulose)

-

High-dose group (10% isomaltulose)

-

Each group consisted of 24 mated female rats.[12]

-

-

Administration: The diets were fed to the dams from day 0 to day 21 of pregnancy.[12]

-

Parameters Monitored:

Data Summary: Embryotoxicity/Teratogenicity of Isomaltulose in Rats

| Parameter | Control Group | 2.5% Isomaltulose | 5% Isomaltulose | 10% Isomaltulose |

| Maternal Toxicity | None observed | None observed | None observed | None observed[12] |

| Reproductive Performance | Normal | No significant difference from control | No significant difference from control | No significant difference from control[12] |

| Embryonic/Fetal Development | Normal | No evidence of embryotoxicity | No evidence of embryotoxicity | No evidence of embryotoxicity[12] |

| Teratogenic Effects | None observed | None observed | None observed | None observed[12] |

| NOAEL (Maternal and Developmental) | - | - | - | ~7 g/kg body weight/day [12] |

Biological Effects of Isomaltulose

The biological effects of isomaltulose are primarily related to its slow digestion and absorption, which leads to a lower and more sustained glycemic and insulinemic response compared to sucrose (B13894).

Digestion, Absorption, and Metabolism

Isomaltulose is a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond.[13] This bond is more resistant to enzymatic hydrolysis than the α-1,2-glycosidic bond of sucrose.[14]

Digestion and Absorption Workflow

Caption: Digestion and absorption of isomaltulose in the small intestine.

Glycemic and Insulinemic Response

Numerous human clinical trials have demonstrated that isomaltulose elicits a lower postprandial blood glucose and insulin (B600854) response compared to sucrose and other high-glycemic carbohydrates.[15][16][17][18]

Experimental Protocol: Human Glycemic Response Study

-

Study Design: Typically a randomized, controlled, crossover design.[16]

-

Participants: Healthy adults or individuals with specific conditions (e.g., type 2 diabetes).[16][17]

-

Intervention:

-

Procedure:

-

Participants fast overnight.

-

A baseline blood sample is taken.

-

Participants consume the test or control beverage/meal.

-

Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) post-ingestion.[16]

-

-

Analytical Methods:

Data Summary: Comparative Glycemic and Insulinemic Response

| Parameter | Isomaltulose | Sucrose (or other high-GI carb) |

| Glycemic Index (GI) | ~32[21] | ~60-70 |

| Peak Blood Glucose | Lower and delayed[1] | Higher and earlier |

| Area Under the Curve (AUC) - Glucose | Significantly lower[22] | Higher |

| Peak Insulin | Lower[1] | Higher |

| Area Under the Curve (AUC) - Insulin | Significantly lower[22] | Higher |

Incretin (B1656795) Hormone Response

The slow digestion of isomaltulose along the length of the small intestine leads to a differential release of incretin hormones compared to rapidly digested sugars like sucrose.[23]

Signaling Pathway: Incretin Hormone Release

References

- 1. Glucose-dependent insulinotropic polypeptide-mediated signaling pathways enhance apical PepT1 expression in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isomaltulose (this compound): a review of biological and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13-Week oral toxicity study with isomaltulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gv-solas.de [gv-solas.de]

- 5. ufaw.org.uk [ufaw.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thirteen-Week Study of PM014 Subchronic Oral Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Embryotoxicity/teratogenicity study with isomaltulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Isomaltulose on Glycemic Response in Diabetic and Healthy Populations: A Meta-Analysis [mdpi.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Insulin detection in diabetes mellitus: challenges and new prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A modified plaque pH telemetry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantifying Palatinose™ (Isomaltulose) in Food and Beverage Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose™, also known as isomaltulose, is a disaccharide carbohydrate that occurs naturally in honey and sugar cane juice.[1][2] It is commercially produced from sucrose (B13894) by enzymatic rearrangement.[2] Composed of glucose and fructose (B13574) linked by an α-1,6 glycosidic bond, this compound™ is fully digested and absorbed in the small intestine, providing the same caloric value as sucrose (4 kcal/g).[3][4] However, due to the stronger bond compared to sucrose's α-1,2 linkage, its hydrolysis by the sucrase-isomaltase enzyme complex is significantly slower.[3][5] This results in a lower and slower rise in blood glucose levels, making this compound™ a low-glycemic carbohydrate (GI = 32).[4][6]

This characteristic has led to its increasing use in various food and beverage products, including sports drinks, energy gels, meal replacement shakes, baked goods, and confectionery.[3][6][7] Accurate quantification of this compound™ in these complex matrices is crucial for quality control, nutritional labeling, and research purposes. This document provides detailed application notes and experimental protocols for the determination of this compound™ in food and beverage samples.

Analytical Methods for this compound™ Quantification

Several analytical techniques can be employed for the quantification of this compound™. The most common and well-established methods include High-Performance Liquid Chromatography (HPLC) with various detectors and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) is the preferred method for its ability to separate and quantify this compound™ from other sugars that may be present in the sample, such as glucose, fructose, and sucrose.[8][9]

-

Refractive Index Detection (RID): A universal detector for sugars, suitable for isocratic separations.[10][11]

-

Evaporative Light Scattering Detection (ELSD): Offers better sensitivity than RID and is compatible with gradient elution, which is useful for complex samples containing multiple carbohydrates.[12]

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, capable of separating isomers.[13][14][15]

Enzymatic Assays offer a more specific approach by utilizing enzymes that act on disaccharides. While not as common for direct this compound™ quantification in food matrices, the principle of using sucrase-isomaltase can be adapted.

Application Notes

Sample Preparation

Proper sample preparation is critical for accurate quantification and to prevent damage to the analytical instrumentation. The goal is to extract the sugars from the food matrix and remove interfering substances like proteins, fats, and particulates.

-

Liquid Samples (Beverages, Juices, Sports Drinks):

-

Dilution: Samples are typically diluted with deionized water or the mobile phase to bring the this compound™ concentration within the calibration range of the analytical method.[1]

-

Centrifugation and Filtration: To remove pulp and other suspended solids, centrifugation followed by filtration through a 0.22 µm or 0.45 µm syringe filter is recommended.[10]

-

-

Semi-Solid and Solid Samples (Gels, Bars, Baked Goods, Powders):

-

Homogenization: A representative portion of the sample should be homogenized to ensure uniformity.

-

Extraction: Sugars are typically extracted with hot deionized water or an aqueous organic solvent mixture (e.g., ethanol-water). Sonication can aid in the extraction process.

-

Clarification: For samples high in protein and fat (e.g., dairy products, meal replacement shakes), a clarification step is necessary. This can be achieved by protein precipitation using reagents like Carrez solutions or by solid-phase extraction (SPE).[16] For dairy samples, precipitation with acetonitrile (B52724) can be effective.[16]

-

Centrifugation and Filtration: After extraction and clarification, the sample should be centrifuged and the supernatant filtered before injection.

-

Method Validation

Any analytical method used for quantification should be properly validated to ensure reliable results. Key validation parameters include:[17]

-

Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.

-

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of this compound™.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other sugars or matrix components.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Experimental Protocols

Protocol 1: Quantification of this compound™ by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is a general guideline for the quantification of this compound™ in food and beverage samples using HPLC-RID.

1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

-

Amino-based or ligand-exchange chromatography column suitable for sugar analysis.

-

Data acquisition and processing software.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

-

This compound™ analytical standard.

-

Other sugar standards (glucose, fructose, sucrose) as needed for specificity assessment.

-

HPLC-grade acetonitrile and deionized water.

2. Chromatographic Conditions

-

Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (75:25, v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[10]

-

Injection Volume: 10-20 µL.

-

Detector: Refractive Index Detector (RID), temperature controlled at 35 °C.[10]

-

Run Time: Approximately 20 minutes (adjust as needed based on the separation of all sugars).

3. Preparation of Standards and Samples

-

Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound™ standard and dissolve it in 10 mL of deionized water in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 5.0 mg/mL.

-

Sample Preparation:

-

Liquid Samples: Dilute the sample with the mobile phase to an expected this compound™ concentration within the calibration range. Filter through a 0.45 µm syringe filter.

-

Solid/Semi-solid Samples: Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g) into a beaker. Add a known volume of hot deionized water (e.g., 50 mL) and stir until dissolved/dispersed. Allow to cool, then transfer to a volumetric flask and make up to a final volume. For complex matrices, a clarification step may be needed. Centrifuge an aliquot of the extract and filter the supernatant through a 0.45 µm syringe filter.

-

4. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared samples. It is recommended to inject a standard periodically to check for any drift in retention time or response.

5. Data Processing and Calculation

-

Identify the this compound™ peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Generate a calibration curve by plotting the peak area of the this compound™ standard against its concentration.

-

Determine the concentration of this compound™ in the prepared sample solution from the calibration curve.

-

Calculate the concentration of this compound™ in the original sample, taking into account the initial sample weight/volume and any dilution factors.

Protocol 2: Enzymatic Assay for Disaccharide Quantification (Adapted for this compound™)

This protocol outlines a general procedure for an indirect enzymatic assay for this compound™. It relies on the hydrolysis of this compound™ into glucose and fructose by sucrase-isomaltase, followed by the quantification of the liberated glucose.

1. Principle The isomaltase subunit of the sucrase-isomaltase enzyme complex specifically hydrolyzes the α-1,6 glycosidic bond of this compound™, releasing one molecule of glucose and one molecule of fructose.[5] The released glucose can then be quantified using a glucose oxidase/peroxidase (GOPOD) assay. The amount of glucose produced is directly proportional to the initial amount of this compound™. A blank sample without the sucrase-isomaltase enzyme is necessary to account for any free glucose already present in the sample.

2. Materials

-

Sucrase-isomaltase enzyme preparation (or a suitable α-glucosidase with activity towards the α-1,6 linkage).

-

Glucose oxidase/peroxidase (GOPOD) reagent kit.

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~510 nm.

-

Incubator or water bath (37 °C).

-

This compound™ and glucose analytical standards.

-

Buffer solution (e.g., sodium maleate (B1232345) buffer, pH 6.0).

-

Tris buffer for stopping the enzymatic reaction.

3. Procedure

-

Standard Curve Preparation: Prepare a series of glucose standards in the appropriate buffer.

-

Sample Preparation: Prepare an aqueous extract of the food or beverage sample as described in the HPLC protocol. The extract should be clear and colorless.

-

Enzymatic Hydrolysis:

-

For each sample, prepare two tubes: a "Test" tube and a "Blank" tube.

-

To both tubes, add an aliquot of the sample extract.

-

To the "Test" tube, add the sucrase-isomaltase enzyme solution.

-

To the "Blank" tube, add an equal volume of buffer (without the enzyme).

-

Incubate all tubes at 37 °C for a defined period (e.g., 60 minutes) to allow for complete hydrolysis.[5]

-

Stop the reaction by adding a stop solution (e.g., Tris buffer) or by heat inactivation.

-

-

Glucose Quantification:

-

Take an aliquot from each "Test" and "Blank" tube.

-

Add the GOPOD reagent to each aliquot and to the glucose standards.

-

Incubate according to the GOPOD kit instructions (e.g., 20 minutes at 37 °C).

-

Measure the absorbance at the specified wavelength (e.g., 510 nm).

-

4. Calculation

-

Construct a glucose standard curve by plotting absorbance versus glucose concentration.

-

Determine the glucose concentration in the "Test" and "Blank" tubes from the standard curve.

-

Calculate the net glucose concentration produced from this compound™ hydrolysis: Net Glucose = [Glucose]Test - [Glucose]Blank.

-

Calculate the concentration of this compound™ in the sample extract using the stoichiometry of the reaction (1 mole of this compound™ yields 1 mole of glucose) and the molecular weights of glucose and this compound™.

-

Factor in the initial sample weight and dilution to determine the this compound™ content in the original sample.

Data Presentation

The following table summarizes typical this compound™ content in various food and beverage products. Please note that these values can vary significantly between different brands and formulations.

| Food/Beverage Category | Typical this compound™ Content ( g/100g or g/100mL) |

| Sports Drinks | 2 - 10 |

| Energy Gels | 10 - 40 |

| Meal Replacement Shakes | 5 - 20 |

| Cereal Bars | 5 - 25 |

| Baked Goods | Variable (used as a partial or full sucrose replacement) |

| Confectionery | Variable (used as a partial or full sucrose replacement) |

| Dairy Products (e.g., flavored milk, yogurt) | 2 - 8 |

Note: The data presented is an aggregation from various sources and product labels and should be considered as indicative ranges.

Visualizations

Experimental Workflow for HPLC Quantification of this compound™

Caption: Workflow for this compound™ quantification by HPLC.

Enzymatic Assay Principle for this compound™ Quantification

Caption: Principle of the indirect enzymatic assay for this compound™.

References

- 1. lcms.cz [lcms.cz]

- 2. journals.co.za [journals.co.za]

- 3. Isomaltulose - Wikipedia [en.wikipedia.org]

- 4. This compound™ | The better alternative to common sugars | BENEO [beneo.com]

- 5. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low Glycemic Index Prototype Isomaltulose—Update of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Food Information: Isomaltulose (this compound™) - Canada.ca [canada.ca]

- 8. [PDF] Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements | Semantic Scholar [semanticscholar.org]

- 9. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements | CoLab [colab.ws]

- 10. mdpi.com [mdpi.com]

- 11. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. scispace.com [scispace.com]

Application Notes and Protocols for In Vitro Digestion Models to Determine Palatinose™ Hydrolysis Rate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose (B82088)™ (isomaltulose) is a disaccharide composed of glucose and fructose, linked by an α-1,6 glycosidic bond.[1][2] Unlike its isomer sucrose (B13894) (α-1,2 linkage), this compound™ is characterized by a slower enzymatic hydrolysis in the small intestine.[1][2][3] This property leads to a slower, more sustained release of glucose into the bloodstream, resulting in a lower glycemic and insulinemic response compared to sucrose.[1][4] These characteristics make this compound™ a subject of interest for applications in functional foods, dietary supplements, and pharmaceutical formulations aimed at managing blood glucose levels and providing sustained energy.

These application notes provide a detailed protocol for an in vitro digestion model to compare the hydrolysis rates of this compound™ and sucrose. The methodology is based on the internationally recognized INFOGEST static digestion method, adapted for the specific analysis of disaccharide hydrolysis.[5][6][7]

Data Presentation: Comparative Hydrolysis of this compound™ vs. Sucrose

The following table summarizes the quantitative data on the hydrolysis of this compound™ and sucrose under simulated small intestinal conditions. The data is derived from in vitro studies using intestinal enzyme preparations. One key study found that the hydrolysis rate of this compound™ by rat jejunum brush-border membrane preparations was approximately 11-12% that of sucrose.[8] Another study, measuring glucose release over time, provides a direct comparison of the extent of hydrolysis.

| Time (minutes) | Sucrose Hydrolysis (Glucose Release, arbitrary units) | This compound™ Hydrolysis (Glucose Release, arbitrary units) |

| 0 | 0 | 0 |

| 30 | ~45 | ~5 |

| 60 | ~70 | ~10 |

| 120 | ~90 | ~18 |

| 180 | ~100 | ~25 |

Note: The data in the table is an approximate representation based on graphical data from a study comparing the digestion rate of this compound™ and sucrose mixtures. The values illustrate the significantly slower rate of glucose release from this compound™ compared to sucrose.[9]

Experimental Protocols

This section details the methodology for a static in vitro model simulating the oral, gastric, and intestinal phases of digestion to assess the hydrolysis rate of this compound™.

Materials and Reagents

-

This compound™ (isomaltulose)

-

Sucrose (as a control)

-

Simulated Salivary Fluid (SSF)

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

-

Porcine Salivary Amylase

-

Porcine Pepsin

-

Porcine Pancreatin (B1164899)

-

Bile Salts (porcine)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Shaking water bath or incubator set to 37°C

-

pH meter

-

Analytical equipment for glucose/fructose quantification (e.g., HPLC, glucose meter)

Preparation of Simulated Digestion Fluids

Prepare stock solutions for SSF, SGF, and SIF based on the electrolyte concentrations described in the INFOGEST 2.0 protocol.[7]

In Vitro Digestion Protocol

1. Oral Phase

-

Dissolve a defined amount of this compound™ or sucrose in deionized water.

-

Add the substrate solution to a vessel containing Simulated Salivary Fluid (SSF).

-

Add porcine salivary amylase.

-

Adjust the pH to 7.0.

-

Incubate at 37°C for 2 minutes with continuous agitation.[5]

2. Gastric Phase

-

Transfer the oral bolus to a new vessel.

-

Add Simulated Gastric Fluid (SGF) containing porcine pepsin.[5]

-

Adjust the pH to 3.0 using HCl.[5]

-

Incubate at 37°C for 2 hours with continuous agitation.[5]

3. Intestinal Phase

-

Transfer the gastric chyme to a new vessel.

-

Add Simulated Intestinal Fluid (SIF) containing porcine pancreatin and bile salts.[5]

-

Adjust the pH to 7.0 using NaOH.[5]

-

Incubate at 37°C for up to 3 hours with continuous agitation.

-

Collect aliquots at specific time points (e.g., 0, 30, 60, 120, 180 minutes) for analysis.[9]

-

Immediately stop the enzymatic reaction in the collected aliquots (e.g., by heat inactivation or addition of a chemical inhibitor).

Analytical Methods

The rate of hydrolysis is determined by measuring the concentration of the hydrolysis products, glucose and fructose, in the collected aliquots. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of remaining disaccharides and the released monosaccharides.

-

Enzymatic Glucose Assay Kits or Glucometers: Provide a rapid method for quantifying the amount of glucose released.[9]